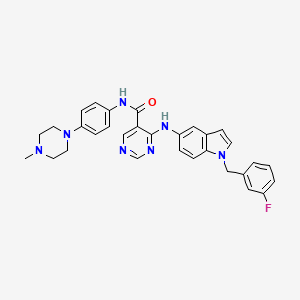

Cdk8-IN-5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cdk8-IN-5 is a small molecule inhibitor specifically targeting cyclin-dependent kinase 8 (CDK8). CDK8 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcription and various cellular processes. CDK8 is associated with the Mediator complex, a multiprotein complex that functions as a transcriptional coactivator. By inhibiting CDK8, this compound can modulate gene expression and has potential therapeutic applications in cancer treatment due to its role in regulating oncogenic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk8-IN-5 involves multiple steps, starting from commercially available starting materials. The key steps typically include:

Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.

Functional group modifications: Introduction of specific functional groups to enhance the inhibitory activity and selectivity towards CDK8. This may involve reactions such as halogenation, alkylation, and acylation.

Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This may include:

Process optimization: Refining reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and minimize by-products.

Scale-up: Adapting the laboratory-scale synthesis to industrial-scale production, ensuring consistency and quality control.

Purification: Implementing large-scale purification techniques, such as crystallization or preparative high-performance liquid chromatography (HPLC), to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Cdk8-IN-5 can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity or stability.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which may affect the compound’s electronic properties.

Substitution: Replacement of one functional group with another, which can modify the compound’s binding affinity and selectivity.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Various nucleophiles or electrophiles, depending on the specific functional group being replaced, under conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example:

Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new derivatives with modified functional groups.

Scientific Research Applications

Cdk8-IN-5 has a wide range of scientific research applications, including:

Transcriptional Regulation Studies: This compound is used to study the role of CDK8 in transcriptional regulation and its impact on gene expression.

Drug Discovery: As a CDK8 inhibitor, this compound serves as a lead compound for the development of new drugs targeting CDK8 and related pathways.

Biological Pathway Analysis: Researchers use this compound to dissect the molecular pathways regulated by CDK8 and its interaction with other proteins in the Mediator complex.

Mechanism of Action

Cdk8-IN-5 exerts its effects by specifically binding to the active site of CDK8, thereby inhibiting its kinase activity. CDK8 regulates gene expression by phosphorylating transcription factors and components of the transcription machinery. By inhibiting CDK8, this compound can modulate the transcription of genes involved in cell proliferation, differentiation, and survival . The molecular targets and pathways involved include:

Mediator Complex: CDK8 is a part of the Mediator complex, which is essential for the transcriptional regulation of many genes.

Transcription Factors: CDK8 phosphorylates various transcription factors, such as STAT1 and STAT5, influencing their activity and stability.

Oncogenic Pathways: CDK8 is involved in several oncogenic pathways, including the Wnt/β-catenin pathway, making it a potential target for cancer therapy.

Comparison with Similar Compounds

Cdk8-IN-5 can be compared with other CDK8 inhibitors, highlighting its uniqueness and advantages:

Cortistatin A: A natural product that inhibits CDK8 with high potency but has limited availability and complex synthesis.

SEL120-34A: A synthetic CDK8 inhibitor with potent anti-cancer activity, currently in clinical trials for acute myeloid leukemia.

BI-1347: Another synthetic CDK8 inhibitor with good bioavailability and low toxicity.

This compound stands out due to its specific binding affinity, favorable pharmacokinetic properties, and potential for further optimization in drug development .

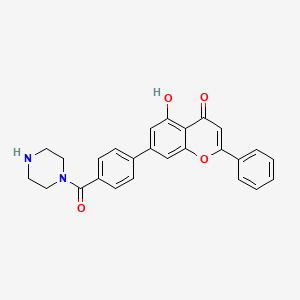

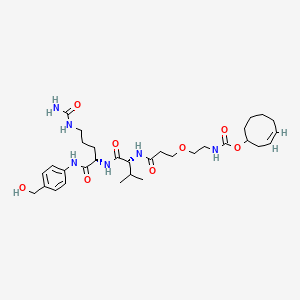

Properties

Molecular Formula |

C26H22N2O4 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

5-hydroxy-2-phenyl-7-[4-(piperazine-1-carbonyl)phenyl]chromen-4-one |

InChI |

InChI=1S/C26H22N2O4/c29-21-14-20(17-6-8-19(9-7-17)26(31)28-12-10-27-11-13-28)15-24-25(21)22(30)16-23(32-24)18-4-2-1-3-5-18/h1-9,14-16,27,29H,10-13H2 |

InChI Key |

MVNMSJKQMNWECK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=CC=C5)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3,4,5,6-pentafluorophenyl) (2S)-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate](/img/structure/B15143567.png)

![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B15143610.png)